Ethyl 5-fluoro-2-methoxybenzoylformate

Description

BenchChem offers high-quality Ethyl 5-fluoro-2-methoxybenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-fluoro-2-methoxybenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBOUAVAPGXKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641292 | |

| Record name | Ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873548-10-8 | |

| Record name | Ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-fluoro-2-methoxybenzoylformate chemical properties

An In-Depth Technical Guide to Ethyl 5-fluoro-2-methoxybenzoylformate: Properties, Synthesis, and Applications

Executive Summary: Ethyl 5-fluoro-2-methoxybenzoylformate is a specialized organic compound whose structural motifs—an α-ketoester and a substituted phenyl ring—suggest significant utility as an intermediate in high-value chemical synthesis, particularly within the pharmaceutical industry. Its precursor, 5-fluoro-2-methoxybenzoic acid, is a known key starting material for the synthesis of Pirtobrutinib, a targeted therapy for certain cancers.[1] This guide provides a comprehensive technical overview of Ethyl 5-fluoro-2-methoxybenzoylformate, synthesizing available data with established chemical principles to serve as a resource for researchers, medicinal chemists, and drug development professionals. We will explore its chemical and physical properties, propose a logical synthetic pathway, detail methods for its analytical characterization, discuss its chemical reactivity, and outline essential safety and handling protocols.

Chemical Identity and Core Properties

Ethyl 5-fluoro-2-methoxybenzoylformate, identified by CAS Number 873548-10-8, is a complex molecule featuring a benzoylformate core.[2] This structure combines an aromatic ketone and an ethyl ester, separated by a single carbon-carbon bond, creating a highly functionalized and reactive α-ketoester system.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 873548-10-8 | [2] |

| Molecular Formula | C₁₁H₁₁FO₄ | [2] |

| Molecular Weight | 226.20 g/mol | [2] |

| IUPAC Name | ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate | N/A |

| Appearance | Not publicly available; likely an oil or low-melting solid | Inferred |

| Boiling Point | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Density | Data not available | [2] |

| Storage | Sealed in a dry place at room temperature. |[2] |

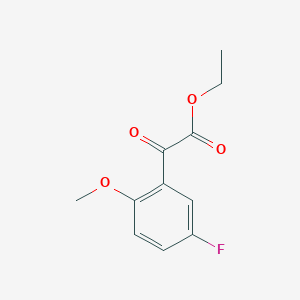

Chemical Structure:

Figure 1. Chemical Structure of Ethyl 5-fluoro-2-methoxybenzoylformate.

Synthesis and Manufacturing

While specific manufacturing protocols for Ethyl 5-fluoro-2-methoxybenzoylformate are proprietary, a chemically sound and efficient synthesis can be proposed starting from the commercially available 5-fluoro-2-methoxybenzoic acid. This pathway leverages well-established organometallic chemistry and is designed for scalability and purity.

The proposed logic involves converting the starting benzoic acid into a more reactive species, such as an acid chloride, which can then be coupled with an appropriate reagent to introduce the second carbonyl group before esterification. A more direct and modern approach involves the reaction of an organometallic intermediate with an oxalate ester.

Caption: Proposed synthetic workflow for Ethyl 5-fluoro-2-methoxybenzoylformate.

Protocol 1: Proposed Synthesis via Organometallic Intermediate

This protocol describes a hypothetical but robust method. The causality behind these steps is crucial: the initial deprotonation of the benzoic acid is followed by a directed ortho-metalation, which is then quenched with diethyl oxalate to form the desired α-ketoester.

Materials:

-

5-Fluoro-2-methoxybenzoic acid

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Diethyl oxalate

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step-by-Step Methodology:

-

Reactor Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 5-fluoro-2-methoxybenzoic acid (1.0 eq).

-

Dissolution: Add anhydrous THF to dissolve the starting material completely. Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is critical to control the exothermic lithiation reaction and prevent side reactions.

-

Lithiation: Slowly add n-Butyllithium (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The first equivalent deprotonates the carboxylic acid, while the second performs the ortho-lithiation directed by the methoxy group. Stir the resulting slurry for 2 hours at -78 °C.

-

Ketoester Formation: In a separate flask, prepare a solution of diethyl oxalate (1.5 eq) in anhydrous THF. Add this solution dropwise to the organometallic slurry at -78 °C. Allow the reaction to stir for an additional 3 hours at this temperature, then warm slowly to room temperature overnight. Rationale: Using an excess of the electrophile ensures complete consumption of the highly reactive organolithium intermediate.

-

Quenching and Workup: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Ethyl 5-fluoro-2-methoxybenzoylformate.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system for identity and purity assessment. While specific spectra are not publicly available, the expected data can be reliably predicted based on the known structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | ~8.0-7.2 ppm: Aromatic protons (3H, complex multiplet pattern due to F-H and H-H coupling).~4.4 ppm: Quartet (2H) from the ethyl ester -OCH₂ CH₃.~3.9 ppm: Singlet (3H) from the methoxy -OCH₃ group.~1.4 ppm: Triplet (3H) from the ethyl ester -OCH₂CH₃ . |

| ¹³C NMR | ~185-195 ppm: Ketone carbonyl (C =O).~160-165 ppm: Ester carbonyl (O-C =O).~160-165 ppm (with C-F coupling): Aromatic C -F.~110-140 ppm: Other aromatic carbons.~62 ppm: Ethyl ester -OCH₂ CH₃.~56 ppm: Methoxy -OCH₃ .~14 ppm: Ethyl ester -OCH₂CH₃ . |

| IR Spectroscopy | ~1730 cm⁻¹: Strong C=O stretch (ester).~1680 cm⁻¹: Strong C=O stretch (aromatic ketone).~1600 cm⁻¹: C=C stretch (aromatic).~1250 cm⁻¹: C-O stretch (ester and ether).~1100 cm⁻¹: C-F stretch. |

| Mass Spec. (EI) | m/z 226: Molecular ion peak [M]⁺.m/z 181: [M - OEt]⁺.m/z 153: [M - COOEt]⁺. |

Protocol 2: Standard Analytical Workflow

-

Mass Spectrometry: Initially, obtain a low-resolution mass spectrum to confirm the molecular weight (226.20 g/mol ).[2] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula (C₁₁H₁₁FO₄).

-

Infrared Spectroscopy: Acquire an IR spectrum to verify the presence of the key functional groups.[3] The presence of two distinct carbonyl peaks around 1730 and 1680 cm⁻¹ is a critical diagnostic check.

-

NMR Spectroscopy: Perform ¹H and ¹³C NMR spectroscopy for full structural elucidation.[4] The integration and splitting patterns in the ¹H NMR must match the proposed structure (e.g., a 2H quartet and a 3H triplet for the ethyl group).[4] The ¹³C NMR confirms the number of unique carbon environments and their electronic nature.

Chemical Reactivity and Synthetic Utility

The synthetic value of Ethyl 5-fluoro-2-methoxybenzoylformate lies in the reactivity of its α-ketoester functionality. This moiety contains two adjacent electrophilic centers, making it a versatile precursor for various chemical transformations, especially in the synthesis of heterocyclic compounds.

Caption: Key reactive sites on Ethyl 5-fluoro-2-methoxybenzoylformate.

Key Reactions:

-

Nucleophilic Addition: The ketone carbonyl is highly susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums), leading to the formation of α-hydroxy esters.

-

Condensation Reactions: It can undergo condensation with binucleophilic reagents (e.g., hydrazines, ureas, amidines) to construct five- or six-membered heterocyclic rings, a common strategy in medicinal chemistry.

-

Reduction: Selective reduction of the ketone is possible, yielding the corresponding α-hydroxy ester, a valuable chiral building block if the reduction is performed asymmetrically.

Given that its precursor is used in the synthesis of Pirtobrutinib, this molecule is likely a key intermediate for constructing a core heterocyclic scaffold or for introducing a specific side chain required for biological activity.[1]

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is available for Ethyl 5-fluoro-2-methoxybenzoylformate. Therefore, its hazard profile must be inferred from structurally related compounds like 5-fluoro-2-methoxybenzoic acid and 5-fluoro-2-methoxybenzaldehyde.[5][6][7]

Table 3: Inferred Hazards and Precautions

| Hazard Class | Description | Recommended Precaution | Source (by analogy) |

|---|---|---|---|

| Skin Irritation | Causes skin irritation. | Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. | [5][6][7] |

| Eye Irritation | Causes serious eye irritation. | Wear tightly fitting safety goggles or a face shield. | [5][6][7] |

| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapor or mist. |[5][6][7] |

Protocol 3: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a flame-retardant lab coat, nitrile gloves, and chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to minimize inhalation exposure.

-

Spill Response: In case of a minor spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] Avoid generating dust or aerosols.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[2][6]

-

Disposal: Dispose of waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

Ethyl 5-fluoro-2-methoxybenzoylformate is a highly functionalized building block with significant potential in synthetic organic and medicinal chemistry. Although detailed public data is scarce, its properties, reactivity, and synthesis can be reliably inferred from its structure and the known applications of its precursors. Its role as a likely intermediate in the synthesis of complex pharmaceutical agents like Pirtobrutinib underscores its importance. This guide provides the foundational knowledge for researchers to handle, analyze, and utilize this compound effectively and safely in their development programs.

References

-

Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate | C12H11FO3 | CID 45097733. PubChem. [Link]

-

Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]

-

IR/NMR example 3. YouTube. [Link]

-

Spectra Problem #7 Solution. University of Calgary. [Link]

-

CID 149416743 | C9H19F. PubChem. [Link]

-

Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Chemistry – A European Journal. [Link]

-

5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. [Link]

-

Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. ResearchGate. [Link]

Sources

- 1. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 2. Ethyl 5-fluoro-2-methoxybenzoylformate - CAS:873548-10-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. files.eric.ed.gov [files.eric.ed.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Ethyl 5-fluoro-2-methoxybenzoylformate CAS number 873548-10-8

An In-depth Technical Guide to Ethyl 5-fluoro-2-methoxybenzoylformate (CAS 873548-10-8): Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

Ethyl 5-fluoro-2-methoxybenzoylformate, identified by CAS number 873548-10-8, is a fluorinated aromatic ketoester that serves as a valuable intermediate in organic synthesis.[1] While not extensively characterized as a final product, its structural motif, the 5-fluoro-2-methoxybenzoyl group, is a critical pharmacophore in the development of advanced therapeutic agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, robust synthetic methodologies, and its strategic application in medicinal chemistry. We will explore the primary synthesis via esterification of its carboxylic acid precursor and discuss alternative routes, grounding all protocols in established chemical principles to ensure reproducibility and understanding.

Physicochemical and Structural Properties

The fundamental properties of Ethyl 5-fluoro-2-methoxybenzoylformate are summarized below. These data are essential for handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 873548-10-8 | |

| Molecular Formula | C₁₁H₁₁FO₄ | [1] |

| Molecular Weight | 226.20 g/mol | [1] |

| IUPAC Name | ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate | |

| Synonyms | Ethyl 5-fluoro-2-methoxybenzoylformate | [1] |

Synthetic Pathways and Methodologies

The synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate is most efficiently achieved through a two-step process: synthesis of the key intermediate, 5-fluoro-2-methoxybenzoic acid, followed by its esterification. An alternative, though more complex, Friedel-Crafts acylation route is also discussed from a theoretical standpoint.

Primary Synthetic Route: Multi-step Synthesis from Salicylic Acid Derivatives

This preferred pathway offers high yields and excellent regiochemical control, starting from readily available materials.

The foundational intermediate, 5-fluoro-2-methoxybenzoic acid, is prepared via the methylation of 5-fluorosalicylic acid.[2] The causality for this choice rests on the high efficiency of the Williamson ether synthesis for phenolic hydroxyl groups. Potassium carbonate serves as a non-nucleophilic base, deprotonating the acidic phenol to form a phenoxide, which then acts as a nucleophile to attack the electrophilic methyl iodide.

Caption: Primary Synthesis via Fischer Esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-fluoro-2-methoxybenzoic acid (1.0 eq). Add a large excess of absolute ethanol (e.g., 20 eq), which acts as the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. [3]3. Reaction Conditions: Heat the mixture to a gentle reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature. Remove the excess ethanol under reduced pressure.

-

Purification: Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Further purification can be achieved by column chromatography if necessary.

Alternative Synthetic Route: Friedel-Crafts Acylation

An alternative approach involves a Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with an aromatic ring. [4]In this hypothetical pathway, 4-fluoroanisole would be acylated using ethyl oxalyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).

The mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. [5]However, this route presents significant challenges. The methoxy group is an ortho-, para-director, leading to a potential mixture of regioisomers, which would complicate purification. [6]Therefore, the multi-step synthesis described in section 3.1 is superior for its selectivity.

Caption: Alternative Synthesis via Friedel-Crafts Acylation.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Ethyl 5-fluoro-2-methoxybenzoylformate lies in its utility as a precursor to the 5-fluoro-2-methoxybenzoyl scaffold. This structural unit is integral to several classes of biologically active molecules.

-

Inhibitors of Pseudomonas aeruginosa : The parent carboxylic acid has been used in the preparation of benzoylbenzylamine compounds that act as sensitizers for inhibitors of Pseudomonas aeruginosa, a gram-negative bacterium responsible for significant hospital-acquired infections. [2]* Advanced Pharmaceutical Intermediates : The 5-fluoro-2-methoxybenzoyl moiety is a key component in the synthesis of complex heterocyclic molecules. For example, a patent describes the conversion of 5-fluoro-2-methoxybenzoic acid into its corresponding acyl chloride, which is then coupled with an aminomethylbenzoic acid derivative. [7]This forms an amide bond, a crucial step in the multi-stage synthesis of a pyrazole carboxamide-based therapeutic agent. [7] The workflow below illustrates the strategic conversion of the core acid into these high-value compounds, highlighting the importance of activating the carboxylic acid (e.g., to an acyl chloride) for subsequent amide coupling reactions.

Caption: Workflow for Application in Complex Molecule Synthesis.

Analytical and Quality Control

To ensure the integrity of the synthesis, each step must be validated. The protocols described constitute a self-validating system when coupled with standard analytical techniques:

-

Reaction Monitoring: TLC is used for qualitative monitoring of reaction completion by observing the disappearance of starting materials and the appearance of the product spot.

-

Structural Confirmation: The identity and purity of the precursor acid and the final ester product are confirmed using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy to identify key functional groups (C=O, C-O, C-F), and Mass Spectrometry (MS) to confirm the molecular weight. For similar fluorinated aromatic esters, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification. [8]

Conclusion

Ethyl 5-fluoro-2-methoxybenzoylformate is a strategically important chemical intermediate whose value is derived from the 5-fluoro-2-methoxybenzoyl scaffold it contains. While its direct synthesis can be approached from multiple angles, a two-step pathway involving the methylation of 5-fluorosalicylic acid followed by a robust Fischer esterification represents the most logical and efficient methodology. The documented application of this scaffold in the synthesis of antibacterial agents and complex pharmaceutical intermediates underscores its significance for professionals in drug discovery and development. This guide provides the necessary technical framework to confidently synthesize and utilize this versatile building block in research and development settings.

References

-

5-FLUORO-2-METHOXYBENZOIC ACID Properties . Chemdad. [Link]

- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).

-

Friedel–Crafts reaction . Wikipedia. [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation . Organic Syntheses. [Link]

-

Friedel-Crafts Acylation Lab Manual . University of Wisconsin-Madison Chemistry Department. [Link]

- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst . ResearchGate. [Link]

- Process for the preparation of 5-fluoro-2-nitrobenzoic acid.

-

Friedel Crafts Acylation Experiment Part 1, Prelab . YouTube. [Link]

-

Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate . PubChem. [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst . RSC Publishing. [Link]

Sources

- 1. Ethyl 5-fluoro-2-methoxybenzoylformate - CAS:873548-10-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 8. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]

An In-depth Technical Guide to Ethyl 5-fluoro-2-methoxybenzoylformate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Molecular Attributes and Physicochemical Properties

At the heart of any chemical entity lies its fundamental properties. For Ethyl 5-fluoro-2-methoxybenzoylformate, these attributes dictate its reactivity, formulation potential, and role in synthetic strategies.

Molecular Identity

A precise understanding of the molecular formula and weight is the bedrock of all stoichiometric calculations in synthesis and quantitative analysis in drug development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO₄ | [1] |

| Molecular Weight | 226.20 g/mol | [1] |

| CAS Number | 873548-10-8 | [1] |

The presence of a fluorine atom and a methoxy group on the benzoyl ring, combined with the ethyl formate moiety, creates a unique electronic and steric environment. The fluorine atom, being highly electronegative, acts as a weak hydrogen bond acceptor and can significantly influence the molecule's pKa, lipophilicity, and metabolic stability. This strategic fluorination is a common tactic in medicinal chemistry to enhance drug-like properties.

Structural and Logical Representation

The arrangement of these atoms dictates the molecule's reactivity and interaction with biological targets. The α-ketoester functionality is a particularly important feature, serving as a versatile handle for a variety of chemical transformations.

Caption: 2D Chemical Structure of Ethyl 5-fluoro-2-methoxybenzoylformate.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route involves the Friedel-Crafts acylation of 4-fluoroanisole.

Generalized Synthetic Workflow

Understanding the flow of the synthesis from commercially available starting materials is crucial for process optimization and scale-up.

Caption: Generalized workflow for the synthesis and purification.

Step-by-Step Protocol: Friedel-Crafts Acylation

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

-

Reaction Setup: To a cooled (0 °C) and stirred solution of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable anhydrous solvent (e.g., dichloromethane), add 4-fluoroanisole dropwise. The use of anhydrous conditions is critical to prevent the deactivation of the Lewis acid.

-

Acylating Agent Addition: Slowly add ethyl oxalyl chloride to the reaction mixture. The exothermicity of the reaction must be carefully managed by controlling the addition rate and maintaining the low temperature. This step generates the electrophile that will be attacked by the electron-rich aromatic ring.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Quenching: Carefully quench the reaction by pouring the mixture into ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.

-

Extraction and Washing: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to remove acidic impurities, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Ethyl 5-fluoro-2-methoxybenzoylformate.

Trustworthiness through Self-Validation: Each step in this protocol includes an intrinsic check. For instance, the reaction monitoring (Step 3) validates the completion of the chemical transformation, while the purification and subsequent QC analysis (e.g., NMR, LC-MS) confirm the identity and purity of the final product, ensuring a self-validating workflow.

Part 3: Applications in Drug Discovery and Development

Ethyl 5-fluoro-2-methoxybenzoylformate is not an active pharmaceutical ingredient (API) itself but rather a valuable intermediate. Its utility stems from the versatile reactivity of the α-ketoester group, which can be readily transformed into various heterocyclic systems that form the core of many therapeutic agents.

Role as a Scaffold Precursor

The primary application of this compound is in the synthesis of more complex molecules, particularly in the construction of heterocyclic scaffolds.

Sources

Unambiguous Structure Elucidation of Ethyl 5-fluoro-2-methoxybenzoylformate: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive, field-proven methodology for the structure elucidation of Ethyl 5-fluoro-2-methoxybenzoylformate (CAS No. 873548-10-8), a key building block in modern pharmaceutical synthesis.[1][2] We detail an integrated, multi-technique spectroscopic workflow, moving from foundational analysis to the intricate assembly of the molecular architecture. This guide is designed for researchers, analytical scientists, and quality control professionals, emphasizing the causality behind experimental choices and the principles of self-validating analytical systems.[3]

The Strategic Imperative for Structure Elucidation

In pharmaceutical development, an impurity or intermediate with an incorrectly assigned structure can have profound consequences, impacting everything from process chemistry to clinical outcomes. Therefore, a rigorous, evidence-based approach to structure elucidation is not merely a characterization exercise but a critical component of risk management. The strategy outlined herein combines multiple analytical techniques, where each method provides a unique and complementary piece of the structural puzzle, culminating in a single, unambiguous molecular identity.[4][5] This synergistic approach ensures the final structure is supported by a robust and cross-validated dataset.

The overall workflow is designed to be systematic, beginning with establishing the fundamental molecular properties and purity before proceeding to detailed spectroscopic interrogation.

Sources

- 1. Ethyl 5-fluoro-2-methoxybenzoylformate - CAS:873548-10-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 3. iosrphr.org [iosrphr.org]

- 4. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 5. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-fluoro-2-methoxybenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-fluoro-2-methoxybenzoylformate is a halogenated aromatic keto ester of significant interest in contemporary chemical research and pharmaceutical development. Its unique structural features, comprising a fluorinated benzene ring, a methoxy group, and an ethyl ketoformate moiety, confer specific physicochemical properties that are pivotal to its application as a versatile building block in organic synthesis. This guide provides a comprehensive overview of the core physical properties of this compound, underpinned by established analytical methodologies and safety protocols, to empower researchers in its effective handling, characterization, and utilization.

Molecular and Physicochemical Profile

A foundational understanding of a compound's physical properties is paramount for its application in synthetic chemistry and materials science. These properties dictate reaction conditions, purification strategies, and appropriate storage and handling procedures.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 873548-10-8 | [1] |

| Molecular Formula | C₁₁H₁₁FO₄ | [1] |

| Molecular Weight | 226.20 g/mol | [1] |

Core Physical Properties

| Property | Predicted Value | Method |

| Melting Point | Not available | - |

| Boiling Point | 289.9 ± 25.0 °C (at 760 mmHg) | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Density | 1.257 ± 0.06 g/cm³ | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) | General ester properties |

Note: The boiling point and density are predicted values and should be used as estimations for experimental planning. Experimental verification is recommended.

Structural Elucidation and Spectroscopic Data

The structural integrity and purity of Ethyl 5-fluoro-2-methoxybenzoylformate are confirmed through various spectroscopic techniques. Below are the expected spectral characteristics that serve as a benchmark for researchers.

Molecular Structure

Caption: Molecular structure of Ethyl 5-fluoro-2-methoxybenzoylformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the ethyl ester protons. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ketone and ester, the aromatic carbons (with carbon-fluorine coupling), the methoxy carbon, and the ethyl group carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Ethyl 5-fluoro-2-methoxybenzoylformate is expected to show strong absorption bands corresponding to:

-

C=O stretching of the ketone and ester groups.

-

C-O stretching of the ester and methoxy groups.

-

C-F stretching of the fluorinated aromatic ring.

-

Aromatic C-H and C=C stretching.

Experimental Methodologies for Physical Property Determination

The following section outlines the standard experimental procedures for determining the key physical properties of a novel compound like Ethyl 5-fluoro-2-methoxybenzoylformate.

Melting and Boiling Point Determination

Sources

An In-Depth Technical Guide to the Solubility Determination of Ethyl 5-fluoro-2-methoxybenzoylformate

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of its development and application. This guide provides a comprehensive, in-depth exploration of the methodologies for determining the solubility of Ethyl 5-fluoro-2-methoxybenzoylformate (CAS: 873548-10-8), a compound of interest in various research and development sectors. In the absence of publicly available experimental solubility data for this specific molecule, this document serves as a detailed procedural manual, empowering researchers to generate high-quality, reliable solubility data in their own laboratories.

The principles and protocols detailed herein are grounded in established scientific practices, ensuring that the generated data is robust, reproducible, and suitable for critical decision-making in drug discovery and development pipelines.

Introduction to Ethyl 5-fluoro-2-methoxybenzoylformate and the Critical Role of Solubility

Ethyl 5-fluoro-2-methoxybenzoylformate is an organic molecule with a molecular formula of C11H11FO4 and a molecular weight of 226.20 g/mol [1]. Its structure, featuring a fluorinated and methoxylated benzene ring attached to an ethyl benzoylformate moiety, suggests a moderate lipophilicity, which has significant implications for its solubility in various solvent systems.

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in pharmaceutical sciences. It profoundly influences a compound's bioavailability, dissolution rate, and overall therapeutic efficacy[2][3]. For drug development professionals, an early and accurate assessment of solubility is paramount for:

-

Lead Compound Selection: Identifying candidates with favorable pharmacokinetic profiles.

-

Formulation Development: Designing appropriate dosage forms (e.g., oral, parenteral) that ensure adequate drug exposure.

-

Toxicology Studies: Preparing solutions of known concentrations for in vitro and in vivo testing.

-

Process Chemistry: Developing efficient purification and crystallization methods.

This guide will focus on two key types of solubility measurements: thermodynamic solubility and kinetic solubility . Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium, while kinetic solubility is a high-throughput measure of how readily a compound dissolves under specific, non-equilibrium conditions[4].

Foundational Methodologies for Solubility Determination

The choice of method for solubility determination often depends on the stage of research and the required throughput and accuracy. Here, we detail the gold-standard method for thermodynamic solubility and a common high-throughput method for kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining the equilibrium solubility of a compound[1][5][6]. It involves saturating a solvent with an excess of the solid compound and allowing it to reach equilibrium over a defined period.

Causality Behind Experimental Choices: The extended incubation period with agitation is crucial to ensure that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation[6][7]. The use of a constant temperature is vital as solubility is highly temperature-dependent.

Self-Validating System: The protocol's trustworthiness is enhanced by confirming that the measured solubility remains constant over an extended period (e.g., at 24 and 48 hours), indicating that equilibrium has been achieved[6]. The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution was obtained[1][5].

Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of solid Ethyl 5-fluoro-2-methoxybenzoylformate into a series of clear glass vials. "Excess" typically means enough solid will remain undissolved at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, purified water, or various organic solvents) to each vial.

-

Prepare triplicate samples for each solvent to ensure statistical validity[6].

-

-

Equilibration:

-

Sample Separation:

-

After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the saturated solution from the undissolved solid using centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF)[4]. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

-

Quantification:

-

Quantify the concentration of Ethyl 5-fluoro-2-methoxybenzoylformate in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[3].

-

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility Determination: Nephelometry

In early drug discovery, high-throughput screening of a large number of compounds necessitates faster, less material-intensive methods. Kinetic solubility assays, such as nephelometry, are well-suited for this purpose[4]. This method measures the precipitation of a compound as it is added from a concentrated DMSO stock solution into an aqueous buffer.

Causality Behind Experimental Choices: The use of a DMSO stock solution allows for the rapid introduction of the compound into the aqueous medium. The precipitation is detected by the scattering of light (nephelometry), providing a rapid indication of the solubility limit under these specific, non-equilibrium conditions[2].

Self-Validating System: The inclusion of standard compounds with known high and low solubility in each assay plate serves as a quality control measure to validate the experimental run.

Experimental Protocol: Nephelometry

-

Preparation:

-

Prepare a high-concentration stock solution of Ethyl 5-fluoro-2-methoxybenzoylformate in 100% DMSO (e.g., 10 mM).

-

In a multi-well plate, add the aqueous buffer of interest (e.g., PBS pH 7.4).

-

-

Compound Addition:

-

Using a liquid handling system, make serial dilutions of the DMSO stock solution directly into the aqueous buffer in the multi-well plate. This creates a range of concentrations.

-

-

Measurement:

-

Immediately after compound addition, or after a short incubation period (e.g., 1-2 hours), measure the turbidity of each well using a nephelometer. The instrument directs a laser beam through the sample and measures the scattered light[2].

-

-

Data Analysis:

-

The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to the baseline.

-

Workflow for Kinetic Solubility by Nephelometry

Caption: Workflow for Kinetic Solubility by Nephelometry.

Analytical Quantification by HPLC

For accurate solubility determination, a reliable method to quantify the concentration of the dissolved analyte is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.

Experimental Protocol: HPLC Quantification

-

Method Development:

-

Develop a reverse-phase HPLC method capable of separating Ethyl 5-fluoro-2-methoxybenzoylformate from any potential impurities or degradants. A C18 column is often a good starting point.

-

The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Determine the optimal detection wavelength by acquiring a UV spectrum of the compound.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of Ethyl 5-fluoro-2-methoxybenzoylformate of known concentrations in a suitable solvent.

-

Inject these standards into the HPLC system and record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown samples.

-

-

Sample Analysis:

-

Inject the filtered supernatant from the shake-flask experiment (appropriately diluted if necessary) into the HPLC system.

-

Determine the peak area of the analyte.

-

Calculate the concentration of Ethyl 5-fluoro-2-methoxybenzoylformate in the sample by using the linear regression equation from the calibration curve.

-

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data for Ethyl 5-fluoro-2-methoxybenzoylformate should be summarized in a clear and structured table.

Table 1: Template for Reporting Solubility Data of Ethyl 5-fluoro-2-methoxybenzoylformate

| Solvent System | Temperature (°C) | Method | Mean Solubility | Standard Deviation | Units |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask (Equilibrium) | [Experimental Value] | [Experimental Value] | µg/mL |

| Phosphate-Buffered Saline (pH 7.4) | 37 | Shake-Flask (Equilibrium) | [Experimental Value] | [Experimental Value] | µg/mL |

| Purified Water | 25 | Shake-Flask (Equilibrium) | [Experimental Value] | [Experimental Value] | µg/mL |

| Ethanol | 25 | Shake-Flask (Equilibrium) | [Experimental Value] | [Experimental Value] | mg/mL |

| Acetonitrile | 25 | Shake-Flask (Equilibrium) | [Experimental Value] | [Experimental Value] | mg/mL |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Nephelometry (Kinetic) | [Experimental Value] | [Experimental Value] | µM |

Conclusion

References

- CA3220099A1 - (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino) - Google Patents. (n.d.).

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Hacettepe University Journal of the Faculty of Pharmacy. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

PubChem. (n.d.). CID 149416743 | C9H19F. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Google Patents. (n.d.). Fragrance compounds - US9447364B2.

-

ACS Publications. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review. Crystal Growth & Design. Retrieved from [Link]

- Google Patents. (n.d.). WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof.

- Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

- Google Patents. (n.d.). US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use.

-

ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Fluoro-5-trifluoromethylbenzoic acid, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate | C12H11FO3 | CID 45097733. Retrieved from [Link]

Sources

- 1. Ethyl 5-fluoro-2-methoxybenzoylformate - CAS:873548-10-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2-Fluoro-5-trifluoromethylbenzoic acid, ethyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 4. US9447364B2 - Fragrance compounds - Google Patents [patents.google.com]

- 5. US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use - Google Patents [patents.google.com]

- 6. WO2012071684A1 - Heterocyclic derivatesï¼preparation processes and medical uses thereof - Google Patents [patents.google.com]

- 7. CID 149416743 | C9H19F | CID 149416743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate | C12H11FO3 | CID 45097733 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Toxicological Framework for the Evaluation of Ethyl 5-fluoro-2-methoxybenzoylformate: A Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary: This document provides a comprehensive toxicological guide for Ethyl 5-fluoro-2-methoxybenzoylformate. As of the date of this publication, specific toxicological studies for this compound are not publicly available. Consequently, this guide employs a predictive toxicology approach, leveraging the principles of Structure-Activity Relationship (SAR) to infer potential hazards based on data from structurally similar molecules. Furthermore, it outlines a systematic and robust toxicological testing program, grounded in internationally recognized OECD guidelines, to definitively characterize the safety profile of Ethyl 5-fluoro-2-methoxybenzoylformate. This whitepaper is intended for researchers, scientists, and drug development professionals who may be handling or investigating this compound, providing both a preliminary hazard assessment and a roadmap for comprehensive safety evaluation.

Introduction to Ethyl 5-fluoro-2-methoxybenzoylformate

Ethyl 5-fluoro-2-methoxybenzoylformate is a chemical compound with the molecular formula C₁₁H₁₁FO₄. Its structure suggests it belongs to the class of benzoylformate esters, which are of interest in various chemical synthesis and potential pharmaceutical applications. Given its novel structure, a thorough understanding of its toxicological profile is a prerequisite for safe handling and any further development.

Predictive Toxicological Assessment via Structure-Activity Relationship (SAR)

In the absence of direct experimental data, Structure-Activity Relationship (SAR) analysis is a critical first step in hazard identification.[1][2][3] SAR is a principle that correlates the molecular structure of a chemical with its biological activity, allowing for the prediction of the toxicological properties of an untested chemical based on the known toxicities of structurally related compounds.[2][4]

Identification of Structural Analogs

Several commercially available compounds share key structural motifs with Ethyl 5-fluoro-2-methoxybenzoylformate, namely the 5-fluoro-2-methoxybenzoyl core. The primary difference lies in the functional group attached to the carbonyl. The most relevant analogs for which safety data is available are:

-

5-Fluoro-2-methoxybenzoic acid: The carboxylic acid analog.

-

5-Fluoro-2-methoxybenzaldehyde: The aldehyde analog.

-

5-Fluoro-2-methoxybenzonitrile: The nitrile analog.

Inferred Hazards from Analog Data

By examining the Safety Data Sheets (SDS) of these analogs, a pattern of potential hazards emerges. The data is summarized in the table below.

| Hazard Endpoint | 5-Fluoro-2-methoxybenzoic acid | 5-Fluoro-2-methoxybenzaldehyde | 5-Fluoro-2-methoxybenzonitrile | Predicted Hazard for Ethyl 5-fluoro-2-methoxybenzoylformate |

| Skin Irritation | Category 2 (Causes skin irritation)[5][6] | Category 2 (Causes skin irritation)[7] | Category 2 (Causes skin irritation)[8] | Likely to be a skin irritant |

| Eye Irritation | Category 2 (Causes serious eye irritation)[5][6] | Category 2 (Causes serious eye irritation)[7] | Category 2 (Causes serious eye irritation)[8] | Likely to be a serious eye irritant |

| Respiratory Irritation | Category 3 (May cause respiratory irritation)[5] | Category 3 (May cause respiratory irritation)[7] | Category 3 (May cause respiratory irritation)[8] | May cause respiratory irritation |

| Acute Oral Toxicity | No data available | No data available | No data available | Unknown, requires testing |

| Genotoxicity | No data available | No data available | No data available | Unknown, requires testing |

| Carcinogenicity | No data available | No data available | No data available | Unknown, requires testing |

Causality Insight: The consistent classification of the analogs as skin, eye, and respiratory irritants strongly suggests that the 5-fluoro-2-methoxybenzoyl moiety itself possesses these irritant properties. Therefore, it is prudent to handle Ethyl 5-fluoro-2-methoxybenzoylformate with the assumption that it shares these characteristics until proven otherwise through empirical testing.

A Comprehensive Toxicological Testing Program

To move beyond prediction and establish a definitive safety profile, a tiered testing strategy is essential. The following sections outline the key studies, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines, which are the international standard for chemical safety testing.

Caption: A tiered workflow for the toxicological assessment of a new chemical entity.

Acute Toxicity Testing

Purpose: To determine the potential for adverse health effects from a single, short-term exposure. This data is used for hazard classification and labeling.[9] The most common initial study is for acute oral toxicity.

Methodology (Acute Oral Toxicity - Fixed Dose Procedure, OECD 420): This method is favored as it avoids using death as an endpoint and relies on the observation of clear signs of toxicity.[10]

-

Animal Model: Typically, young adult female rats are used.[10]

-

Dose Selection: A sighting study is performed with a single animal at a starting dose (e.g., 300 mg/kg), selected based on any available information or default values.[10]

-

Main Study: Based on the sighting study outcome, a main study is conducted with a small group of animals (typically 5) at one of four fixed dose levels: 5, 50, 300, or 2000 mg/kg.[10]

-

Administration: The test substance is administered by oral gavage. Animals are fasted prior to dosing.[10]

-

Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.[10]

-

Endpoint: The study identifies a dose that causes evident toxicity but no mortality, allowing for classification.

Local Tolerance Testing (Irritation and Corrosion)

Purpose: To assess the potential of the compound to cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes upon direct contact. Given the SAR prediction, these are critical tests.

Methodology (In Vitro Skin Irritation - Reconstructed Human Epidermis Test, OECD 439): This in vitro method is a validated alternative to animal testing and is highly recommended.[8][11][12]

-

Test System: Utilizes a reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[11]

-

Application: A small amount of the test substance is applied topically to the surface of the skin tissue model.

-

Exposure & Incubation: The tissue is exposed for a defined period (e.g., 60 minutes) and then rinsed. It is then incubated for a post-exposure period (e.g., 42 hours).[13]

-

Endpoint (Cell Viability): The viability of the tissue is measured, typically using an MTT assay. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[11]

Methodology (Acute Eye Irritation/Corrosion, OECD 405): While in vitro alternatives are preferred, the in vivo rabbit eye test remains a regulatory standard in some cases. A weight-of-the-evidence approach, starting with in vitro methods, is mandated to reduce animal use.[14][15]

-

Animal Model: The albino rabbit is the standard model.[14]

-

Procedure: A single dose (0.1 mL or 0.1 g) of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[16][17]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of corneal opacity, iritis, and conjunctival redness and swelling are scored.[18]

-

Endpoint: The severity and reversibility of the observed effects determine the classification. Severe or irreversible effects lead to a classification of serious eye damage/corrosion.

Genotoxicity Testing

Purpose: To determine if the compound can induce mutations or damage to the genetic material (DNA). Positive results are a significant concern as they can indicate potential for carcinogenicity or heritable diseases. A standard battery includes a test for gene mutation in bacteria and a test for chromosomal damage in mammalian cells.[19]

Methodology (Bacterial Reverse Mutation Test - Ames Test, OECD 471): This is a widely used initial screen for mutagenic potential.[20][21]

-

Test System: Uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine).[22]

-

Principle: The bacteria are exposed to the test compound. If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.

-

Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[20][23]

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.[22]

Methodology (In Vitro Mammalian Cell Micronucleus Test, OECD 487): This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

-

Test System: Uses mammalian cell cultures (e.g., human peripheral blood lymphocytes or cell lines like CHO).[24]

-

Principle: Cells are exposed to the test substance. After exposure, the cells are treated with a cytokinesis blocker (cytochalasin B) to allow for nuclear division without cytoplasmic division, resulting in binucleated cells.[5][7] Chromosomes or fragments that fail to incorporate into the daughter nuclei during mitosis form small, separate nuclei called micronuclei.

-

Endpoint: The frequency of binucleated cells containing micronuclei is scored. A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.[24]

Reproductive and Developmental Toxicity Screening

Purpose: To provide initial information on potential effects on reproductive function (e.g., fertility, mating behavior) and the development of offspring.[25][26]

Methodology (Reproduction/Developmental Toxicity Screening Test, OECD 421): This is a screening study to identify compounds that may require more extensive testing.[25][27]

-

Animal Model: Typically rats. At least 10 animals per sex per group are used.[26][27]

-

Dosing: The test substance is administered to males for a minimum of four weeks (before and during mating) and to females throughout the study (before mating, during pregnancy, and lactation).[26][27]

-

Parameters Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices.

-

Offspring: Viability, clinical signs, body weight, and external abnormalities. Anogenital distance may be measured as an indicator of endocrine activity.[27]

-

-

Endpoint: The study provides data on fertility, gestation, parturition, lactation, and early offspring development, highlighting any adverse effects.

Experimental Protocols: Key Methodologies

Protocol 4.1: In Vitro Skin Irritation (OECD 439)

-

Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in maintenance medium at 37°C, 5% CO₂.

-

Test Substance Application: 50 µL of the liquid test substance or 50 mg of a solid (moistened with deionized water) is applied directly to the tissue surface.

-

Exposure: Tissues are exposed for 60 minutes at 37°C, 5% CO₂.

-

Rinsing: Following exposure, tissues are thoroughly rinsed with a phosphate-buffered saline (PBS) solution to remove the test substance.

-

Post-Exposure Incubation: Tissues are transferred to fresh maintenance medium and incubated for 42 hours.

-

MTT Assay: Tissues are transferred to a solution of MTT (0.3 mg/mL) and incubated for 3 hours. The MTT is converted by viable cells into a blue formazan salt.

-

Extraction & Measurement: The formazan salt is extracted from the tissue (e.g., with isopropanol), and the optical density is measured spectrophotometrically (e.g., at 570 nm).

-

Calculation: Viability is expressed as a percentage relative to negative control tissues.

Protocol 4.2: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

-

Strain Preparation: Overnight cultures of the required bacterial tester strains are prepared.

-

Exposure (Plate Incorporation Method):

-

To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance at the desired concentration, and 0.5 mL of S9 mix (for metabolic activation) or buffer.

-

The mixture is briefly vortexed.

-

2.0 mL of molten top agar is added, and the tube is vortexed again.

-

The entire contents are poured onto the surface of a minimal glucose agar plate.

-

-

Incubation: Plates are inverted and incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (visible bacterial colonies) on each plate is counted.

-

Data Analysis: The mean number of revertants per plate for each dose is compared to the mean of the solvent control. A two-fold or greater increase over the background, along with a dose-response, is typically considered a positive result.

Caption: A simplified workflow for the Ames Bacterial Reverse Mutation Test.

Conclusion

While direct toxicological data for Ethyl 5-fluoro-2-methoxybenzoylformate is currently lacking, a predictive assessment based on structural analogs strongly indicates a potential for skin, eye, and respiratory irritation. This preliminary hazard profile mandates the use of appropriate personal protective equipment (gloves, eye protection) and handling in a well-ventilated area.

For any application involving significant human exposure, this predictive assessment is insufficient. A comprehensive toxicological evaluation, as outlined in this guide, is required. This program, beginning with acute toxicity, local tolerance, and genotoxicity studies, provides a scientifically robust and regulatory-compliant pathway to fully characterize the safety of Ethyl 5-fluoro-2-methoxybenzoylformate, ensuring the protection of researchers and the public.

References

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Structure Activity Relationships. [Link]

-

Sustainability Compass. (n.d.). Structure-Activity Relationship. [Link]

-

Puri, S., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]

-

Tompa, A. (1995). Structure activity relationship in toxicology. Acta Physiologica Hungarica. [Link]

-

OECD. (2010). OECD Guideline for the Testing of Chemicals 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

-

OECD. (2013). OECD Guideline for the Testing of Chemicals 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]

-

National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

-

Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

-

Slideshare. (n.d.). ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. [Link]

-

Moudgal, C. J., et al. (2001). Practice of Structure Activity Relationships (SAR) in Toxicology. Toxicological Sciences. [Link]

-

OECD. (n.d.). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. [Link]

-

Tox Lab. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. [Link]

-

ScienceDirect. (2011). OECD guidelines and validated methods for in vivo testing of reproductive toxicity. [Link]

-

National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. [Link]

-

National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. [Link]

-

Puri, S., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. PubMed. [Link]

-

IVAMI. (n.d.). In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). [Link]

-

Nucro-Technics. (2024). OECD 405: Acute Eye Irritation/Corrosion. [Link]

-

JoVE. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. [Link]

-

Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). [Link]

-

Umwelt-online. (2001). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. [Link]

-

ECETOC. (n.d.). Eye Irritation Testing. [Link]

-

Dermatest. (n.d.). OECD 439 – Skin irritation testing. [Link]

-

Nucro-Technics. (2024). OECD 404: Acute Dermal Irritation/Corrosion. [Link]

-

OECD. (n.d.). Test No. 421: Reproduction/Developmental Toxicity Screening Test. [Link]

-

Kramer, N. I., et al. (1998). The practice of structure activity relationships (SAR) in toxicology. PubMed. [Link]

-

OECD. (n.d.). Test No. 421: Reproduction/Developmental Toxicity Screening Test. [Link]

-

IPHASE Biosciences. (2025). The Ames Test in Genotoxicity Studies. [Link]

-

OECD. (n.d.). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]

-

Nucro-Technics. (2019). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). [Link]

-

Gentronix. (2025). OECD 471 Ames Test. [Link]

Sources

- 1. Structure Activity Relationships [iloencyclopaedia.org]

- 2. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 3. Structure activity relationship in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. siesascs.edu.in [siesascs.edu.in]

- 9. researchgate.net [researchgate.net]

- 10. umwelt-online.de [umwelt-online.de]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. dermatest.com [dermatest.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. nucro-technics.com [nucro-technics.com]

- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 17. ecetoc.org [ecetoc.org]

- 18. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 19. measurlabs.com [measurlabs.com]

- 20. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 21. iphasebiosci.com [iphasebiosci.com]

- 22. nucro-technics.com [nucro-technics.com]

- 23. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 24. criver.com [criver.com]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-fluoro-2-methoxybenzoylformate

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Ethyl 5-fluoro-2-methoxybenzoylformate (CAS No. 873548-10-8) represents a class of small molecules with significant potential in medicinal chemistry.[1] Its unique combination of a fluorinated benzene ring, a methoxy group, and an ethyl benzoylformate moiety suggests a rich and complex electronic environment, making a thorough spectroscopic analysis essential for its definitive identification and for understanding its chemical behavior. This guide provides an in-depth exploration of the multi-faceted spectroscopic techniques required to characterize this molecule, offering both theoretical underpinnings and practical, field-tested protocols. While specific experimental data for Ethyl 5-fluoro-2-methoxybenzoylformate is not publicly available, this document will leverage data from structurally analogous compounds to provide a comprehensive framework for its analysis.

Molecular Structure and a Priori Considerations

Before delving into the spectroscopic data, a foundational understanding of the molecule's structure is paramount. The anticipated structure of Ethyl 5-fluoro-2-methoxybenzoylformate, with a molecular formula of C₁₁H₁₁FO₄ and a molecular weight of 226.20 g/mol , informs our expectations for the spectroscopic outcomes.[1] Key structural features include:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The fluorine and methoxy groups will significantly influence the chemical shifts of the aromatic protons and carbons due to their electronic effects (mesomeric and inductive).

-

Ethyl Ester Group: The presence of a -OCH₂CH₃ group will give rise to characteristic signals in the ¹H and ¹³C NMR spectra, specifically a quartet and a triplet in the proton NMR.

-

α-Keto Ester Moiety: The benzoylformate core (-COCOOCH₂CH₃) contains two carbonyl groups with distinct electronic environments, which will be distinguishable in the ¹³C NMR and IR spectra.

The interplay of these functional groups dictates the molecule's chemical reactivity and, consequently, its spectroscopic signature.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their connectivity.

Anticipated ¹H NMR Spectrum

Based on the structure of Ethyl 5-fluoro-2-methoxybenzoylformate, we can predict the following signals:

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |

| Aromatic-H | 6.8 - 7.8 | m | 3H | J(H,H), J(H,F) |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s | 3H | N/A |

| Methylene (-OCH₂CH₃) | 4.2 - 4.5 | q | 2H | ~7 |

| Methyl (-OCH₂CH₃) | 1.2 - 1.5 | t | 3H | ~7 |

Causality Behind Predictions:

-

Aromatic Protons: The exact chemical shifts and coupling patterns of the three aromatic protons will be complex due to the competing electron-donating effect of the methoxy group and the electron-withdrawing and coupling effects of the fluorine atom and the benzoylformate group. The fluorine atom will introduce additional splitting (J-coupling) to the adjacent protons.

-

Methoxy Protons: The methoxy group protons are shielded and appear as a sharp singlet, as they have no adjacent protons to couple with.

-

Ethyl Group Protons: The methylene protons are adjacent to an oxygen atom and a carbonyl group, leading to a downfield shift. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons will appear as a triplet due to coupling with the two methylene protons.

Experimental Protocol for ¹H NMR Acquisition

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-fluoro-2-methoxybenzoylformate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Spectrometer Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[2] The instrument is tuned to the ¹H frequency, and the magnetic field is shimmed to optimize homogeneity.

-

Data Acquisition: A standard single-pulse experiment is typically employed. Key acquisition parameters include a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides invaluable information about the carbon framework of a molecule.

Anticipated ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of Ethyl 5-fluoro-2-methoxybenzoylformate is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O, keto) | 180 - 195 |

| Carbonyl (C=O, ester) | 160 - 170 |

| Aromatic C-F | 155 - 165 (d, ¹J(C,F)) |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H & C-C | 110 - 140 |

| Methylene (-OCH₂) | 60 - 70 |

| Methoxy (-OCH₃) | 55 - 65 |

| Methyl (-CH₃) | 10 - 20 |

Expert Insights on Spectral Features:

-

Carbonyl Carbons: The two carbonyl carbons will appear significantly downfield due to the strong deshielding effect of the electronegative oxygen atoms. The keto-carbonyl is typically more deshielded than the ester carbonyl.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C,F)), resulting in a doublet. The carbon attached to the methoxy group will be shifted downfield.

-

Aliphatic Carbons: The methylene and methyl carbons of the ethyl group, and the methoxy carbon, will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Acquisition

The acquisition of a ¹³C NMR spectrum requires slightly different parameters than ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3]

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally preferred.

-

Spectrometer Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: A proton-decoupled pulse sequence is standard to simplify the spectrum by removing C-H coupling. A wider spectral width (0-220 ppm) is used. A longer relaxation delay (2-10 seconds) and a significantly larger number of scans (hundreds to thousands) are necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.

Anticipated IR Absorption Bands

The IR spectrum of Ethyl 5-fluoro-2-methoxybenzoylformate is expected to display characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Anticipated Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Keto & Ester) | 1680 - 1750 | Strong |

| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Bend | 690 - 900 | Medium to Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

Trustworthiness of Peak Assignments:

The presence of two strong absorption bands in the carbonyl region would be a key diagnostic feature, confirming the presence of the α-keto ester moiety. The strong C-F and C-O stretching bands would further corroborate the proposed structure.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-